
Subglutinol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Subglutinol A is a natural immunosuppressive agent, effectively blocking T cell proliferation and survival while profoundly inhibiting pro-inflammatory IFNγ and IL-17 production by fully differentiated effector Th1 and Th17 cells, also acting as an estrogen receptor antagonist.
科学的研究の応用
Immunosuppressive Properties
Subglutinol A exhibits potent immunosuppressive effects, particularly on T cells. Research has shown that it effectively inhibits T cell proliferation and survival while reducing the production of pro-inflammatory cytokines such as IFNγ and IL-17 from fully differentiated Th1 and Th17 cells. This mechanism is crucial for its potential application in treating autoimmune disorders .
In Vitro Studies
- T Cell Proliferation Assays : this compound demonstrated an IC50 of 25 nM in mixed-lymphocyte reaction assays, indicating high potency compared to cyclosporine A (IC50 = 89 nM) .
- Cytokine Production : In experiments with primary mouse T cells, this compound effectively suppressed IFNγ production in a dose-dependent manner, with complete inhibition observed at concentrations as low as 100 nM .
In Vivo Studies
- Delayed-Type Hypersensitivity Model : In animal models, this compound significantly ameliorated symptoms associated with Th1-driven inflammation. Mice treated with this compound showed reduced footpad swelling and lymphocyte infiltration compared to controls .
- Experimental Autoimmune Encephalitis (EAE) : The efficacy of this compound analogs was evaluated in EAE models, where they exhibited promising results in suppressing pathogenic cytokine production by autoreactive T cells .
Potential Therapeutic Applications
Given its immunosuppressive properties, this compound holds promise for various clinical applications:
- Autoimmune Diseases : Its ability to modulate T cell responses positions it as a candidate for treating conditions like multiple sclerosis, rheumatoid arthritis, and lupus-associated nephrotic syndrome .
- Cancer Therapy : The compound's mechanism may also be explored for developing adjunct therapies in cancer treatments where immune modulation is beneficial.
- Hormonal Regulation : Preliminary studies suggest that this compound may act as an estrogen receptor antagonist, indicating potential applications in hormone-related disorders .
Summary
This compound represents a significant advancement in the search for effective immunomodulatory agents. Its unique mechanisms of action and selective targeting capabilities make it a compelling candidate for further research and development into therapies for autoimmune diseases and other inflammatory conditions. Continued exploration into its analogs may yield even more effective compounds with reduced toxicity profiles.
Application Area | Key Findings |
---|---|
Autoimmune Diseases | Potent suppression of T cell activation; reduced cytokine production |
Cancer Therapy | Potential adjunct therapy through immune modulation |
Hormonal Regulation | Acts as an estrogen receptor antagonist; potential applications in hormonal disorders |
Q & A
Basic Research Questions
Q. What are the key enzymatic pathways involved in Subglutinol A biosynthesis, and how can they guide experimental design?
this compound is synthesized via a multi-step enzymatic cascade. Key enzymes include SubD (catalyzing farnesyl diphosphate and isopentenyl diphosphate condensation), SubB (converting germacradiolide to this compound), and SubC/SubE (processing intermediates). Experimental design should prioritize enzyme isolation, substrate specificity assays (e.g., kinetic studies), and pathway inhibition/overexpression to validate roles . Structural analogs (e.g., Subglutinols C and D) can be used to probe pathway flexibility .
Q. What methodologies are recommended for structural characterization of this compound and its analogs?
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry, particularly for complex α-pyrone and THF moieties .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas for novel analogs (e.g., 41a, 45) .
- X-ray crystallography: Resolve absolute configurations, though limited by compound crystallinity . Include purity validation via HPLC (>95%) and comparison to known spectral libraries .
Q. How should researchers design in vitro assays to evaluate this compound’s immunomodulatory activity?
Use primary CD4+ T cells differentiated into Th1/Th17 lineages. Measure cytokine inhibition (IFN-γ, IL-17A) via flow cytometry or ELISA. Dose-response curves (e.g., 0.1–10 μM this compound) and cytotoxicity assays (MTT/CellTiter-Glo) are critical to distinguish immunosuppression from toxicity. Include controls like cyclosporine A for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s immunomodulatory profile?
- Core modifications: Retain the α-pyrone group (critical for activity; IC50 < 1 μM) but simplify the THF ring. Analogs like 41a (removed THF and 2-methylpropenyl groups) retain potency with reduced toxicity .
- Functional group substitutions: Replace the α-pyrone with a phenyl group (e.g., analog 45) to test electronic effects. Bioisosteric replacements (e.g., naphthyridine) can enhance metabolic stability .
- Stereochemical analysis: Compare C6-epimers (e.g., 34a vs. 34b) to assess stereochemical impacts on activity .
Q. What experimental strategies address contradictions in preclinical data, such as the lack of efficacy in EAE models despite in vitro potency?
this compound analog 41a reduced IFN-γ/IL-17A in vitro but worsened EAE symptoms in mice. To resolve this:
- Immune profiling: Analyze myeloid subsets (e.g., gMDSCs, neutrophils) via flow cytometry. 41a increased pro-inflammatory neutrophils, suggesting compensatory mechanisms .
- Dosing optimization: Test prolonged administration (beyond 30 days) to align pharmacokinetics with disease progression .
- Mechanistic studies: Use RNA-seq to identify off-target pathways (e.g., neutrophil recruitment genes) .
Q. How can researchers leverage omics technologies to elucidate this compound’s mechanism of action?
- Transcriptomics: Perform RNA-seq on treated Th17 cells to identify dysregulated pathways (e.g., RORγt signaling).
- Metabolomics: Track changes in TCA cycle intermediates or NAD+ levels, linked to immunometabolism.
- Chemical proteomics: Use activity-based probes to map this compound-binding proteins (e.g., kinases, phosphatases) .
Q. Methodological Guidance
Q. What are best practices for synthesizing this compound analogs with high stereochemical fidelity?
- Stereoselective catalysis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for THF ring formation.
- Barton-McCombie deoxygenation: Achieve selective deoxygenation at C6 without epimerization .
- Protection/deprotection strategies: Temporarily mask hydroxyl groups during multi-step syntheses to prevent side reactions .
Q. How should researchers navigate contradictory findings in literature on this compound’s bioactivity?
- Meta-analysis: Compare datasets across studies (e.g., cytokine inhibition in murine vs. human cells) .
- Reproducibility checks: Replicate key experiments (e.g., Th17 suppression assays) with standardized protocols.
- Contextual factors: Account for differences in cell sources (e.g., OT-II transgenic vs. wild-type T cells) .
Q. Data Presentation and Validation
Q. What criteria should be met when reporting this compound’s biological data to ensure reproducibility?
- Minimum Information Standards: Disclose cell type, passage number, serum lot, and assay duration.
- Dose-response validation: Include EC50/IC50 values with 95% confidence intervals.
- Negative controls: Report data for inactive analogs (e.g., 45) to confirm SAR trends .
Q. How can researchers validate this compound’s target engagement in cellular assays?
- Cellular thermal shift assays (CETSA): Confirm compound binding to putative targets (e.g., kinases).
- Genetic knockdown: Use siRNA/shRNA to silence candidate targets and assess rescue effects.
- Competitive binding assays: Employ fluorescent probes (e.g., BODIPY-labeled analogs) for direct binding quantification .
特性
分子式 |
C27H38O4 |
---|---|
分子量 |
426.597 |
IUPAC名 |
3-[[(2S,3aS,5aR,6R,9aR,9bS)-5a,9b-Dimethyl-7-methylidene-2-(2-methylprop-1-enyl)-2,3a,4,5,6,8,9,9a-octahydro-1H-benzo[e][1]benzofuran-6-yl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one |
InChI |
InChI=1S/C27H38O4/c1-15(2)12-19-14-27(7)22-9-8-16(3)21(26(22,6)11-10-23(27)31-19)13-20-24(28)17(4)18(5)30-25(20)29/h12,19,21-23,28H,3,8-11,13-14H2,1-2,4-7H3/t19-,21-,22-,23+,26-,27+/m1/s1 |
InChIキー |
SXNPXUJAUIINIU-JTLRLOPKSA-N |
SMILES |
O=C1C(C[C@@H]([C@]2(C)[C@]3([H])[C@]4(C)C[C@@H](/C=C(C)\C)O[C@@]4([H])CC2)C(CC3)=C)=C(O)C(C)=C(C)O1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Subglutinol A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。